4-[[4-[Benzenesulfonyl(methyl)amino]benzoyl]amino]benzoic acid
Overview
Description
4-[[4-[Benzenesulfonyl(methyl)amino]benzoyl]amino]benzoic acid is an organic compound belonging to the class of sulfanilides This compound is characterized by the presence of a benzenesulfonyl group attached to a benzoyl amino benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[Benzenesulfonyl(methyl)amino]benzoyl]amino]benzoic acid typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a catalyst such as diatomite earth immobilized with zirconium tetrachloride under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[[4-[Benzenesulfonyl(methyl)amino]benzoyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-[[4-[Benzenesulfonyl(methyl)amino]benzoyl]amino]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of dyes, flavors, and preservatives.
Mechanism of Action
The mechanism of action of 4-[[4-[Benzenesulfonyl(methyl)amino]benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells . By inhibiting this enzyme, the compound can disrupt the pH regulation in tumor cells, leading to their apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)benzoic acid: This compound has a similar structure but lacks the benzenesulfonyl group.
Benzoic acid, 4-amino-, methyl ester: Another similar compound with a methyl ester group instead of the benzenesulfonyl group.
Uniqueness
4-[[4-[Benzenesulfonyl(methyl)amino]benzoyl]amino]benzoic acid is unique due to the presence of both benzenesulfonyl and benzoyl amino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[4-[benzenesulfonyl(methyl)amino]benzoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-23(29(27,28)19-5-3-2-4-6-19)18-13-9-15(10-14-18)20(24)22-17-11-7-16(8-12-17)21(25)26/h2-14H,1H3,(H,22,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWPWCPLVJIHIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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